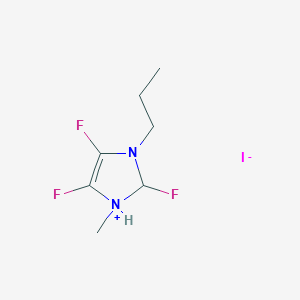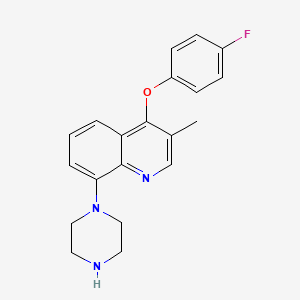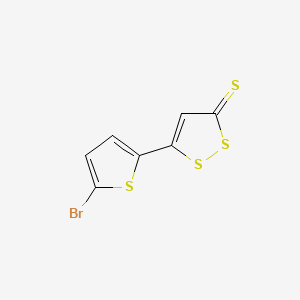
5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione: is a heterocyclic compound that contains sulfur and bromine atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione typically involves the bromination of thiophene derivatives followed by the formation of the dithiole-3-thione ring. One common method includes the use of bromine in glacial acetic acid to brominate thiophene, followed by cyclization with sulfur-containing reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of conjugated systems and polymers .
Biology and Medicine
It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In industry, this compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conductive properties .
Mécanisme D'action
The mechanism of action of 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione is not fully understood, but it is believed to involve interactions with various molecular targets through its sulfur and bromine atoms. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione: Similar structure but with a phenyl group instead of a thiophene ring.
5-(5-Bromothiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Contains a pyrrole ring and is used in optoelectronic applications.
Uniqueness
5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione is unique due to its combination of a brominated thiophene ring and a dithiole-3-thione moiety. This structure provides a unique set of chemical properties that can be exploited in various applications, particularly in the field of materials science and medicinal chemistry.
Propriétés
Numéro CAS |
918503-99-8 |
|---|---|
Formule moléculaire |
C7H3BrS4 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
5-(5-bromothiophen-2-yl)dithiole-3-thione |
InChI |
InChI=1S/C7H3BrS4/c8-6-2-1-4(10-6)5-3-7(9)12-11-5/h1-3H |
Clé InChI |
SKCXXOLFWAHPGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)C2=CC(=S)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14177971.png)
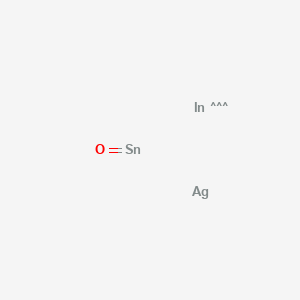
![1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}](/img/structure/B14177978.png)
![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)
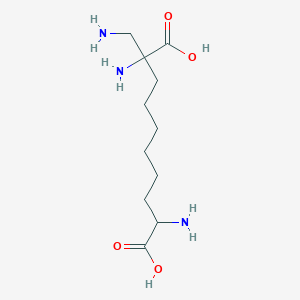
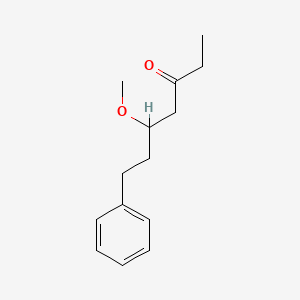
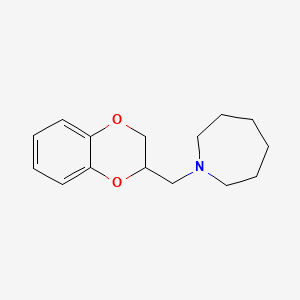
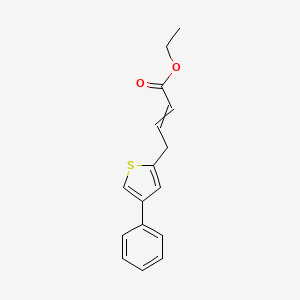
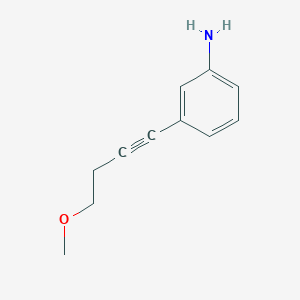
![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)
![Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-](/img/structure/B14178015.png)
